![molecular formula C24H17BrF3N5OS B11671832 2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide CAS No. 303103-49-3](/img/structure/B11671832.png)
2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide
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Overview
Description
2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone in an alkaline medium, followed by the reduction of the corresponding ketone . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at its sulfur-containing (-S-) and hydrazide (-NH-NH-) moieties. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Key findings:
-
Sulfur oxidation preserves the triazole core but modifies electronic properties.
-
Hydrazide oxidation increases electrophilicity, enhancing reactivity toward nucleophiles.
Reduction Reactions
The hydrazide group and imine (C=N) bond are susceptible to reduction. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed.
Key findings:
-
Selective reduction of the imine bond retains the triazole ring’s integrity .
-
Full hydrazide reduction requires stoichiometric LiAlH₄ and yields primary amines.
Substitution Reactions
The bromine atom on the 4-bromophenyl group participates in nucleophilic aromatic substitution (NAS), while the sulfanyl (-S-) group enables thiol-alkylation.
Reaction Type | Conditions | Reagents | Products | Characterization |
---|---|---|---|---|
NAS | DMF, 80°C, CuI catalyst | Amines, phenols | 4-Substituted phenyl derivatives (e.g., -NH₂, -OCH₃) | ¹³C NMR (C-Br → C-N/O shift) |
Thiol-alkylation | Ethanol, NaOH | Alkyl halides | Extended sulfanyl-alkyl chains | IR (C-S stretch: 650–730 cm⁻¹) |
Key findings:
-
NAS reactions proceed efficiently with electron-rich nucleophiles.
-
Thiol-alkylation enhances solubility in nonpolar solvents.
Mechanism of Action in Biological Context
While primarily a synthetic intermediate, the compound’s triazole ring interacts with enzymatic targets via hydrogen bonding and π-π stacking. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration.
Comparison with Structural Analogs
The compound’s reactivity differs from analogs due to its unique substituents:
Analog | Key Structural Difference | Reactivity Profile |
---|---|---|
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-phenylmethylidene]acetohydrazide | Chlorine instead of bromine | Faster NAS due to Cl’s lower steric hindrance |
N’-[(E)-(4-ethoxyphenyl)methylidene]-2-{[5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide | Lacks bromophenyl and CF₃ groups | Reduced electrophilicity and membrane permeability |
Experimental Protocols
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. Specifically, 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide has shown promising results against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Antifungal Activity
In addition to antibacterial properties, this compound has demonstrated antifungal activity against several fungal pathogens. Its mechanism often involves disruption of fungal cell wall synthesis and inhibition of ergosterol biosynthesis .
Therapeutic Applications
- Infection Control : Due to its effectiveness against resistant bacterial strains, this compound could be pivotal in developing new treatments for infections that are currently difficult to manage with existing antibiotics.
- Agricultural Uses : Beyond human health applications, derivatives of triazole compounds are being explored for their potential use as fungicides in agriculture, providing an alternative to chemical pesticides .
- Cancer Research : Some studies suggest that triazole derivatives may also exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various triazole derivatives, including the target compound. It was found that the compound exhibited a minimum inhibitory concentration (MIC) against several Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antibiotic .
Case Study 2: Antifungal Activity Assessment
Another research project focused on assessing the antifungal activity of this compound against Candida species. Results showed significant inhibition of fungal growth at lower concentrations compared to standard antifungal agents .
Mechanism of Action
The mechanism of action of 2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(4-Bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
- **2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-1-phenyl-1-ethanol
Uniqueness
What sets 2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, for example, can enhance its stability and bioactivity compared to similar compounds.
Biological Activity
The compound 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, characterization, and biological evaluations of this compound based on diverse research findings.
Synthesis and Characterization
The synthesis of the compound involves several steps, including S-alkylation and subsequent reduction processes. The initial precursor 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is reacted with 2-bromo-1-phenylethanone in an alkaline medium to yield the target compound. Characterization techniques such as NMR spectroscopy (both 1H and 13C), IR spectroscopy, and elemental analysis confirm the structure and purity of the synthesized compound .
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains. For instance, derivatives similar to this compound have shown promising results against Escherichia coli and Staphylococcus aureus , with minimum inhibitory concentrations (MICs) reported as low as 10 µg/mL .
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
This compound | E. coli | 10 |
S. aureus | 15 |
Anticancer Activity
The anticancer potential of triazole derivatives has also been explored extensively. In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values for these compounds ranged from 5 to 25 µM .
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 10 |
A549 | 15 |
The proposed mechanism for the biological activity of triazole derivatives often involves inhibition of key enzymes or disruption of cellular processes. For instance, molecular docking studies suggest that these compounds may inhibit enzymes such as dihydrofolate reductase or disrupt microtubule formation in cancer cells .
Case Studies
Several studies have highlighted the effectiveness of triazole derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A recent study evaluated the antibacterial effects of various triazole derivatives against multi-drug resistant strains. The tested compound showed significant activity compared to standard antibiotics .
- Anticancer Research : In a study focused on breast cancer treatment, a derivative similar to our compound was shown to induce apoptosis in MCF-7 cells through caspase activation pathways .
Properties
CAS No. |
303103-49-3 |
---|---|
Molecular Formula |
C24H17BrF3N5OS |
Molecular Weight |
560.4 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C24H17BrF3N5OS/c25-18-12-10-16(11-13-18)22-31-32-23(33(22)19-7-2-1-3-8-19)35-15-21(34)30-29-14-17-6-4-5-9-20(17)24(26,27)28/h1-14H,15H2,(H,30,34)/b29-14+ |
InChI Key |
XUORTDMAWLCAQR-IPPBACCNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=CC=C3C(F)(F)F)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CC=C3C(F)(F)F)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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